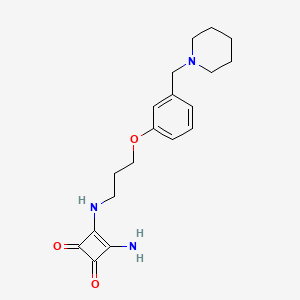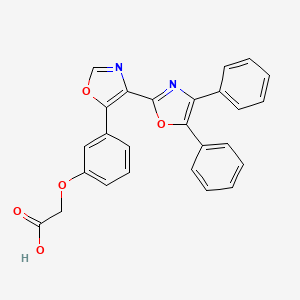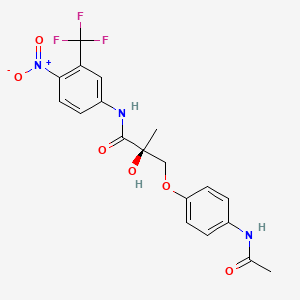
Andarine
Overview
Description
It was initially designed for the treatment of conditions such as muscle wasting, osteoporosis, and benign prostatic hypertrophy (BPH) . Andarine is known for its ability to bind to androgen receptors in muscle and bone tissues, promoting muscle growth and bone density without the severe side effects associated with traditional anabolic steroids .
Mechanism of Action
Target of Action
Andarine, also known as S-4 or GTx-007, is a non-steroidal selective androgen receptor modulator . Its primary target is the androgen receptor (AR) . The androgen receptor plays a crucial role in the development and function of male sexual organs, secondary sexual characteristics, and the maintenance of bone and muscle mass .
Mode of Action
This compound works by selectively binding to the androgen receptors in muscle and bone tissue . This selective binding activates the androgen receptor, signaling cells to increase protein synthesis and growth . It is able to competitively block the binding of dihydrotestosterone to its receptor targets in the prostate gland . Its partial agonist actions at the androgen receptor prevent the side effects associated with the antiandrogens traditionally used for treatment .
Biochemical Pathways
This compound’s action primarily affects the androgen receptor signaling pathway . It has been found to downregulate CDKN1A expression level .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it is well-absorbed in the gastrointestinal tract.
Result of Action
This compound has been shown to have significant effects on muscle and bone tissue. It inhibits growth, migration, and proliferation while inducing apoptosis in lung cancer cells . Gene expression analysis revealed that this compound significantly upregulated the expression of BAX, CDKN1A, PUMA, and GADD45A while downregulating MKI67, BIRC5, and PCNA expression .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been found to be effective in both intact and castrated male rats . .
Biochemical Analysis
Biochemical Properties
Andarine exerts its effects by binding to and activating the body’s androgen receptors . These receptors are activated by hormones like testosterone and DHT, playing a key role in muscle growth and fat loss . This compound’s selective binding allows significant anabolic effects on muscle and bone tissue while minimizing the impact on other tissues .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It binds to the androgen receptors in muscle and bone, signaling cells to increase protein synthesis and growth . This binding activates the androgen receptor, signaling cells to increase protein synthesis and growth .
Molecular Mechanism
This compound functions as an orally active partial agonist of the androgen receptor . In intact male rats, daily administration of 0.5 mg this compound was shown to reduce prostate weight and non-significantly increase levator ani muscle weight . This suggests that this compound can competitively block the binding of dihydrotestosterone to its receptor targets in the prostate gland .
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound in laboratory settings are not fully documented, it’s known that this compound has excellent bioavailability and rapid absorption when administered orally in animal models .
Dosage Effects in Animal Models
In animal studies, this compound has shown dose-dependent stimulation for growth of prostate, seminal vesicles, and levator ani muscle . The weights of these organs in castrated animals have been maximally promoted than intact controls, revealing the androgenic and anabolic activities of this compound .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully documented. As a selective androgen receptor modulator, it’s likely that this compound interacts with metabolic pathways related to muscle growth and bone density .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not fully documented. Given its mechanism of action, it’s likely that this compound is transported to cells where it binds to androgen receptors, influencing their function .
Subcellular Localization
The subcellular localization of this compound is not fully documented. Given its mechanism of action, it’s likely that this compound localizes to the androgen receptors found in the cytoplasm of cells . Once bound to these receptors, it can influence a variety of cellular functions related to muscle growth and bone density .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of andarine involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired properties. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: The core structure is then modified by introducing various functional groups, such as acetamide and nitro groups, to enhance its binding affinity and selectivity for androgen receptors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Andarine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Andarine is used as a model compound to study the binding affinity and selectivity of SARMs.
Biology: Research on this compound focuses on its effects on muscle and bone tissues, as well as its potential to treat muscle wasting and osteoporosis.
Medicine: this compound has shown promise in treating conditions like muscle wasting, osteoporosis, and BPH.
Industry: This compound is used in the development of performance-enhancing supplements and pharmaceuticals.
Comparison with Similar Compounds
Andarine is often compared with other SARMs, such as ostarine (MK-2866) and cardarine (GW501516):
Ostarine (MK-2866): Ostarine is similar to this compound in promoting muscle growth and bone density.
Cardarine (GW501516): Although not a SARM, cardarine is often compared with this compound for its fat-burning properties.
This compound’s unique ability to selectively target muscle and bone tissues while minimizing side effects makes it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXVTLGIDOACBJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193187 | |
| Record name | Andarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401900-40-1 | |
| Record name | Andarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401900-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Andarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401900401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Andarine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Andarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 401900-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UT2HAH49H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


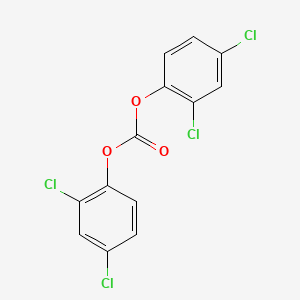
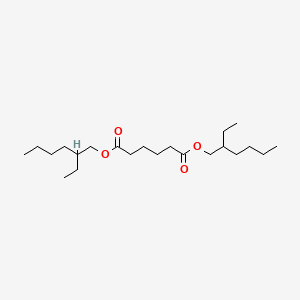
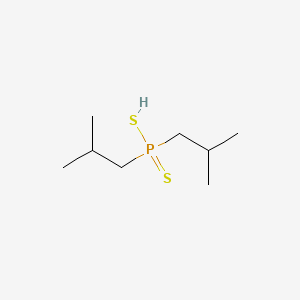



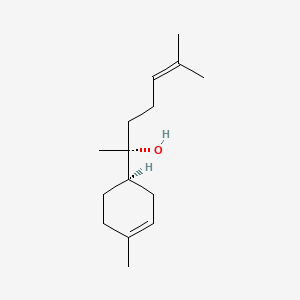
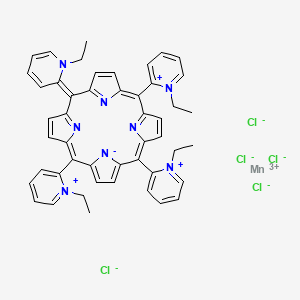



![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)
